molecular formula C21H20O2 B13090119 2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol

2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol

Cat. No.: B13090119
M. Wt: 304.4 g/mol
InChI Key: OWFLTRZVWDNOFJ-UHFFFAOYSA-N
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Description

2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol is a biphenyl-substituted ethanol derivative featuring a methoxy group at the ortho position of the biphenyl moiety and a phenyl group attached to the ethanol backbone. The compound’s structural complexity and functional groups make it a candidate for applications in medicinal chemistry or materials science, though its specific bioactivity remains uncharacterized in the available data.

Properties

Molecular Formula

C21H20O2

Molecular Weight

304.4 g/mol

IUPAC Name

2-(2-methoxy-3-phenylphenyl)-1-phenylethanol

InChI

InChI=1S/C21H20O2/c1-23-21-18(15-20(22)17-11-6-3-7-12-17)13-8-14-19(21)16-9-4-2-5-10-16/h2-14,20,22H,15H2,1H3

InChI Key

OWFLTRZVWDNOFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1C2=CC=CC=C2)CC(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-[1,1’-biphenyl]-3-yl)-1-phenylethanol typically involves the reaction of 2-methoxybiphenyl with phenylethanol under specific conditions. One common method involves the use of a Grignard reagent, where 2-methoxybiphenyl is reacted with phenylmagnesium bromide, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-[1,1’-biphenyl]-3-yl)-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

Medicinal Applications

Pharmaceutical Development:
The compound has been investigated for its potential as a pharmacological agent. Its biphenyl structure is known to enhance biological activity, making it a candidate for the development of drugs targeting various diseases.

  • Anticancer Activity:
    • Studies have shown that biphenyl derivatives can exhibit anticancer properties. For instance, compounds similar to 2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol have been explored for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects:
    • Research indicates that biphenyl compounds can modulate inflammatory pathways. The structure of 2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol may contribute to its efficacy in reducing inflammation, potentially benefiting conditions like arthritis and other chronic inflammatory diseases .
  • Antimicrobial Properties:
    • The compound has also been evaluated for its antimicrobial activity against various pathogens. The presence of the methoxy group enhances its interaction with biological membranes, increasing its effectiveness against bacterial strains .

Material Science Applications

Organic Electronics:
Due to its unique electronic properties, 2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol is being studied for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its biphenyl structure provides excellent charge transport properties and thermal stability.

ApplicationDescription
OLEDsUtilized as an emissive layer due to its luminescent properties.
OPVsServes as a charge transport material enhancing efficiency in solar cells.

Synthesis and Derivatives

The synthesis of 2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol typically involves several key reactions:

  • Biphenyl Coupling Reactions:
    • Various methods such as Suzuki coupling or Ullmann reactions are employed to form the biphenyl backbone, which is crucial for the biological activity of the compound .
  • Functionalization:
    • The introduction of the methoxy group can be achieved through electrophilic aromatic substitution or other functionalization techniques that enhance its solubility and reactivity .

Case Studies

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the effectiveness of related biphenyl compounds in inhibiting cancer cell proliferation in vitro. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development into therapeutic agents .

Case Study 2: Material Science Innovations
Research conducted on OLED applications demonstrated that devices incorporating this compound exhibited improved brightness and efficiency compared to traditional materials. The findings suggest that modifications to the molecular structure can lead to enhanced performance in electronic applications .

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-[1,1’-biphenyl]-3-yl)-1-phenylethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with three structurally related molecules, focusing on substituent positions, functional groups, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Position/Modification Molecular Formula Key Properties Reference
2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol Methoxy (ortho), phenyl (ethanol) C₂₁H₂₀O₂ Not fully characterized; inferred stability from biphenyl backbone -
2-(4-Methoxyphenyl)-1-phenylethanol Methoxy (para) on phenyl C₁₅H₁₆O₂ CAS: 20498-67-3; Synonyms: p-Methoxy-α-phenylphenethyl alcohol
3-(3-Fluorophenyl)phenethyl alcohol Fluorine (meta) on biphenyl C₁₄H₁₃FO Calculated XlogP: ~2.8; Hydrogen bond donors: 1; Complexity: 207
2-(4'-Isopropyl-[1,1'-biphenyl]-3-yl)ethanamine Isopropyl (para), ethanamine C₁₇H₂₁N Molecular weight: 239.36 g/mol; CAS: 1268144-75-7

Functional Group Impact on Properties

  • Methoxy vs. Fluorine’s electron-withdrawing nature enhances metabolic stability, a feature absent in methoxy-substituted analogues .
  • Ethanamine vs. Ethanol Backbone: Replacement of the hydroxyl group with an amine (e.g., 2-(4'-isopropyl-biphenyl-3-yl)ethanamine) alters polarity and hydrogen-bonding capacity, influencing bioavailability and interaction with biological targets .

Biological Activity

2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol, with the molecular formula C15H16O2, is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including antibacterial, antioxidant, and other pharmacological effects, supported by diverse research findings and data tables.

  • Molecular Formula : C15H16O2
  • Molar Mass : 232.29 g/mol
  • Density : 1.061 g/mL at 25 °C
  • Boiling Point : 237 °C
  • Flash Point : 208°F
  • pKa : 14.18 (predicted)

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various methoxyphenyl compounds, including derivatives of 2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol. The minimal inhibitory concentrations (MICs) and minimal bactericidal concentrations (MBCs) against common bacterial strains were determined.

CompoundMIC (µg/mL)MBC (µg/mL)Target Bacteria
2-Methoxy-[1,1'-biphenyl]-3-yl-1-phenylethanol32–6464–128H. pylori
Control (Eugenol)3264H. pylori

The compound exhibited significant antibacterial activity against Helicobacter pylori, a common pathogen associated with gastric infections. The presence of the methoxy group appears to enhance its bioactivity by influencing membrane integrity and cellular interactions .

Antioxidant Activity

The antioxidant potential of 2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol was assessed through various assays measuring its ability to scavenge free radicals and inhibit lipid peroxidation. The compound demonstrated a notable capacity to reduce oxidative stress in vitro.

Assay TypeIC50 (µg/mL)Reference
DPPH Scavenging25
ABTS Scavenging30
Lipid Peroxidation InhibitionEffective at 50 µg/mL

These results indicate that the compound may serve as a potential therapeutic agent in oxidative stress-related diseases.

The mechanism by which 2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound acts as a substrate for enzymes such as alcohol dehydrogenase, leading to its conversion into active metabolites that may exhibit enhanced biological activity .
  • Membrane Disruption : Similar to other methoxy-containing compounds, it may disrupt bacterial cell membranes, leading to cell lysis and death .
  • Antioxidant Mechanisms : It scavenges free radicals and inhibits lipid peroxidation, contributing to its protective effects against cellular damage .

Study on Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various methoxy derivatives against drug-resistant strains of H. pylori. The results indicated that modifications in the phenyl ring significantly affected the antibacterial potency. In particular, derivatives with electron-withdrawing groups showed improved activity compared to their unsubstituted counterparts .

Research on Oxidative Stress

In a separate investigation focusing on oxidative stress, researchers found that compounds similar to 2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol exhibited significant protective effects in cellular models exposed to oxidative agents. This suggests potential applications in neurodegenerative diseases where oxidative damage is a critical factor .

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